molecular formula C21H23ClN2O2 B2688431 2-(4-chlorophenyl)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 955737-34-5

2-(4-chlorophenyl)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No. B2688431
CAS RN: 955737-34-5
M. Wt: 370.88
InChI Key: UDFBIIFOSGXDTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide, also known as CTI-001, is a novel compound that has gained significant attention in the field of scientific research. This compound has been found to have potential therapeutic applications due to its unique chemical structure and mechanism of action.

Scientific Research Applications

Therapeutic Applications

  • Antiviral and Antiapoptotic Effects: A derivative, 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, demonstrated significant antiviral and antiapoptotic properties in vitro and showed a decrease in viral load and an increase in survival rate in mice infected with Japanese encephalitis virus (Ghosh et al., 2008).

Structural and Chemical Properties

  • Structural Aspects of Isoquinoline Derivatives: Studies on isoquinoline derivatives, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, reveal insights into their structural aspects, including their ability to form gels and crystalline salts upon treatment with different acids, and their enhanced fluorescence emission in certain host–guest complexes (Karmakar et al., 2007).

Antimicrobial and Anticancer Activities

  • Sulfonamide Derivatives: Novel sulfonamide derivatives of 2-chloro-N-(4-sulfamoylphenyl)acetamides, which are structurally related, have shown potent in vitro anticancer activity against breast and colon cancer cell lines (Ghorab et al., 2015).
  • Quinazolinone Analogs: 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities, showing significant results comparable to standard drugs (Mehta et al., 2019).

properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O2/c1-14(2)21(26)24-10-9-16-5-8-19(12-17(16)13-24)23-20(25)11-15-3-6-18(22)7-4-15/h3-8,12,14H,9-11,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFBIIFOSGXDTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

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